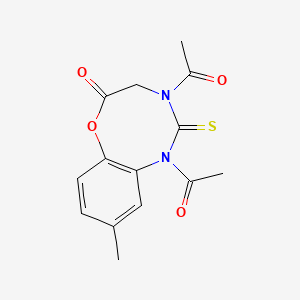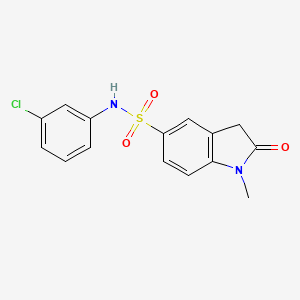
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one, also known as SU9516, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have a potent inhibitory effect on a number of protein kinases, making it a promising candidate for the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of protein kinases, which play a critical role in many cellular processes, including cell cycle regulation, signal transduction, and gene expression. By inhibiting these kinases, this compound can disrupt the growth and survival of cancer cells and reduce inflammation in various disease states.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on protein kinases, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune function. These effects make this compound a promising candidate for the treatment of a range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one for laboratory experiments is its potency and selectivity for protein kinases. This makes it a useful tool for studying the role of these kinases in various disease states. However, one limitation of this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could have even greater therapeutic potential. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various disease states.
Scientific Research Applications
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have a potent inhibitory effect on a number of protein kinases, including CDKs, GSK-3, and PKC, making it a promising candidate for the treatment of cancer, inflammation, and other diseases.
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-18-15-7-6-14(10-13(15)11-17(18)20)23(21,22)19-9-8-12-4-2-3-5-16(12)19/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWOEHHCYYZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)propanamide](/img/structure/B4325097.png)

![4-hydroxy-4-methyl-3-[(2-methylphenyl)amino]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4325110.png)
![7,9-diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4325111.png)
![5-[(2-hydroxy-3,5-diiodobenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B4325114.png)

![6-chloro-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4325117.png)
![ethyl 4-(3,4-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4325137.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4325141.png)
![ethyl 4-{[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}benzoate](/img/structure/B4325151.png)



